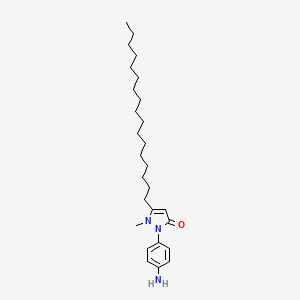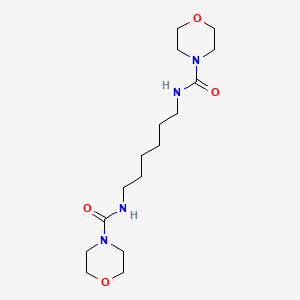
4-(2-(4-Tert-octylphenoxy)ethoxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(4-Tert-octylphenoxy)ethoxy)benzoic acid is an organic compound with the molecular formula C23H30O4 and a molecular weight of 370.493 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety linked to a tert-octylphenoxy group via an ethoxy bridge. It is often used in scientific research and industrial applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Tert-octylphenoxy)ethoxy)benzoic acid typically involves the reaction of 4-tert-octylphenol with ethylene oxide to form 4-(2-(4-tert-octylphenoxy)ethanol. This intermediate is then reacted with 4-bromobenzoic acid under basic conditions to yield the final product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(4-Tert-octylphenoxy)ethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.
Substitution: The phenoxy and benzoic acid groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce benzyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-(4-Tert-octylphenoxy)ethoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(2-(4-Tert-octylphenoxy)ethoxy)benzoic acid involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. The ethoxy and phenoxy groups play a crucial role in its binding affinity and specificity. The pathways involved in its action are still under investigation, but it is believed to influence cellular processes through its interactions with key biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-tert-Butylbenzoic acid
- 4-(4-tert-Butylphenoxy)butanoic acid
- N-(2-Benzoyl-4-chlorophenyl)-2-(4-tert-butylphenoxy)acetamide
- 4-Nitrobenzoic acid N’-(2-methoxy-benzoyl)-hydrazide
- 2-(2-(4-tert-Octylphenoxy)ethoxy)aniline
Uniqueness
4-(2-(4-Tert-octylphenoxy)ethoxy)benzoic acid stands out due to its unique combination of a benzoic acid moiety and a tert-octylphenoxy group. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance .
Eigenschaften
CAS-Nummer |
102590-02-3 |
|---|---|
Molekularformel |
C23H30O4 |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
4-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]benzoic acid |
InChI |
InChI=1S/C23H30O4/c1-22(2,3)16-23(4,5)18-8-12-20(13-9-18)27-15-14-26-19-10-6-17(7-11-19)21(24)25/h6-13H,14-16H2,1-5H3,(H,24,25) |
InChI-Schlüssel |
OGNYKSZIFQUMPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


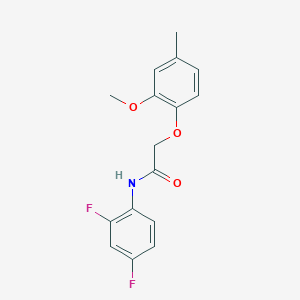
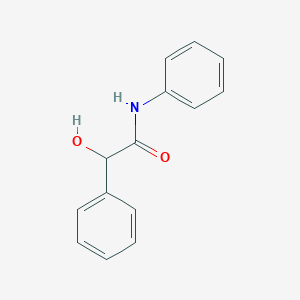

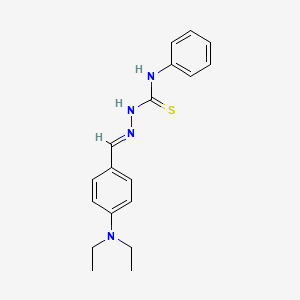
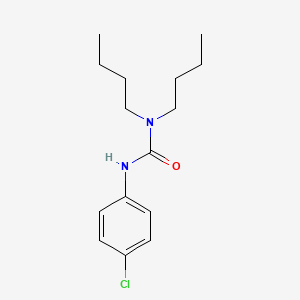

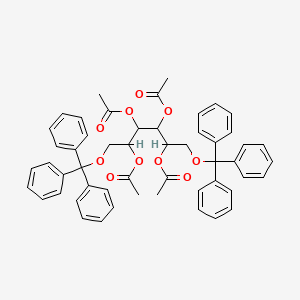


![8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B11954923.png)
![1-[3-(2-Bromoacetyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11954930.png)
